Product packaging for Diethyl methylpropylmalonate(Cat. No.:CAS No. 55898-43-6)

Diethyl methylpropylmalonate

Cat. No.: B018021
CAS No.: 55898-43-6
M. Wt: 216.27 g/mol
InChI Key: DTHLCPJSRSNVLX-UHFFFAOYSA-N
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Description

Significance of Malonate Scaffolds in Synthetic Methodologies

Malonate scaffolds, particularly dialkyl malonates, are highly significant in synthetic methodologies due to their role as key building blocks for forming new carbon-carbon bonds. studysmarter.co.uk The presence of two electron-withdrawing ester groups flanking a central methylene (B1212753) (-CH2-) group renders the α-hydrogens acidic and susceptible to deprotonation by a base. libretexts.orgbritannica.com This generates a stabilized enolate ion, a potent nucleophile that can readily participate in reactions with various electrophiles, most notably alkyl halides, in a process known as alkylation. masterorganicchemistry.comorganicchemistrytutor.com This fundamental transformation is at the heart of the malonic ester synthesis, a classic and reliable method for preparing substituted carboxylic acids. libretexts.orgwikipedia.org

The versatility of malonate scaffolds extends beyond simple alkylation. They are employed in a variety of other important organic reactions, including:

Michael additions: The nucleophilic enolate can add to α,β-unsaturated carbonyl compounds.

Acylation reactions: Reaction with acyl chlorides can lead to the formation of β-keto esters. chemistnotes.com

Annulation reactions: Intramolecular reactions using dihalides can form cyclic compounds, a method known as the Perkin alicyclic synthesis. wikipedia.org

Palladium-catalyzed reactions: Modern synthetic methods have expanded the utility of malonate esters, for instance, in palladium-catalyzed allylic alkylations. nih.gov

These reactions underscore the importance of malonate scaffolds in constructing a diverse array of organic molecules, from simple aliphatic chains to complex polycyclic systems present in natural products and pharmaceuticals. frontiersin.orgunimi.it

Historical Context of Malonic Ester Synthesis and its Evolution in Chemical Research

The malonic ester synthesis has a rich history dating back to the 19th century, where it was initially utilized for the synthesis of simple substituted acetic acids. studysmarter.co.uk The fundamental reaction involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation to yield a carboxylic acid. libretexts.org This process provided a reliable method for elongating carbon chains and introducing functionality.

The evolution of the malonic ester synthesis saw significant advancements in the early 20th century as chemists recognized its potential for creating more complex organic structures. studysmarter.co.uk A pivotal application that emerged was the synthesis of barbiturates, a class of sedative-hypnotic drugs, through the condensation of substituted malonic esters with urea (B33335). wikipedia.orgorgsyn.orguobasrah.edu.iq This highlighted the importance of the malonic ester framework in medicinal chemistry.

Over the years, research has focused on refining and expanding the scope of the malonic ester synthesis. Key developments include:

Dialkylation: The ability to introduce two different alkyl groups onto the central carbon by sequential deprotonation and alkylation steps, allowing for the creation of more complex and branched structures. wikipedia.orgchemistnotes.com

Asymmetric Synthesis: The development of chiral catalysts and auxiliaries to control the stereochemistry of the alkylation step, leading to the enantioselective synthesis of chiral malonates and their derivatives. pnas.orgfrontiersin.org

New Reagents and Conditions: The use of different bases, solvents, and activating groups to improve yields, selectivity, and functional group tolerance. rsc.orgnih.gov

Palladium-Catalyzed Chemistry: The discovery of palladium-catalyzed reactions of allylic malonates has opened up new avenues for synthesis, allowing for transformations not possible under classical conditions. nih.gov

This continuous evolution has transformed the malonic ester synthesis from a classical name reaction into a powerful and adaptable tool in the modern organic chemist's arsenal.

Positioning Diethyl Methylpropylmalonate within the Broader Class of Substituted Malonate Esters

This compound is a specific example of a disubstituted malonate ester. chemicalbook.com Unlike its parent compound, diethyl malonate, where the central carbon is bonded to two hydrogen atoms, in this compound, this carbon is bonded to a methyl group and a propyl group. This substitution pattern has important implications for its chemical properties and reactivity.

The presence of two alkyl groups on the α-carbon means that this compound does not possess any acidic α-hydrogens. Consequently, it cannot be further deprotonated and alkylated in the same manner as diethyl malonate or a mono-substituted malonate. wikipedia.orgchemistnotes.com Its primary utility, therefore, lies not as a starting material for the classical malonic ester synthesis to create carboxylic acids, but as a pre-functionalized building block for more complex targets.

The synthesis of this compound itself would typically involve the sequential alkylation of diethyl malonate, first with a methyl halide and then with a propyl halide (or vice versa), using a suitable base like sodium ethoxide. organicchemistrytutor.com This step-wise introduction of the alkyl groups allows for precise control over the final structure.

Overview of Research Trajectories for this compound and Related Analogues

Research involving this compound and its analogues primarily focuses on their use as intermediates in the synthesis of more complex molecules, particularly pharmaceuticals and other bioactive compounds. chemicalbook.comcymitquimica.com The dialkylated malonate structure serves as a key scaffold for introducing specific substitution patterns into a target molecule.

A significant area of research has been the use of substituted malonates, including this compound, as precursors for barbiturates. wjarr.com The condensation of a disubstituted malonic ester with urea or thiourea (B124793) is a standard method for producing barbituric acid derivatives with specific alkyl groups at the 5-position, which determines their pharmacological properties. mdpi.comirapa.org

Furthermore, research has explored the reduction of substituted malonates like this compound to the corresponding 1,3-diols. These diols are versatile intermediates that can be further modified. For example, they have been used in the synthesis of compounds like meprobamate and lorbamate, which are central nervous system agents. scribd.comvdoc.pubarchive.org

The study of related analogues, such as those with different alkyl or functional groups, contributes to a broader understanding of structure-activity relationships in medicinal chemistry and the development of new synthetic methodologies. chemicalbook.compharmaffiliates.com The ability to systematically vary the substituents on the malonate core allows for the fine-tuning of the properties of the final products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O4 B018021 Diethyl methylpropylmalonate CAS No. 55898-43-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-methyl-2-propylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHLCPJSRSNVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204486
Record name Diethyl methylpropylmalonate
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Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55898-43-6
Record name Diethyl methylpropylmalonate
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Record name 55898-43-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl methylpropylmalonate
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Synthetic Methodologies for Diethyl Methylpropylmalonate and Its Precursors

Foundational Malonic Ester Synthesis Protocols for Alkylation

The malonic ester synthesis serves as the cornerstone for preparing a wide array of substituted carboxylic acids and related compounds. libretexts.orglibretexts.org The core of this synthesis lies in the acidity of the α-hydrogens of diethyl malonate, which are positioned between two electron-withdrawing carbonyl groups, making them susceptible to deprotonation by a suitable base. youtube.com

The fundamental strategy for alkylating diethyl malonate involves a two-step sequence: enolate formation and nucleophilic substitution. libretexts.org First, diethyl malonate is treated with a strong base, typically sodium ethoxide (NaOEt), to remove an alpha-hydrogen and form a resonance-stabilized enolate. libretexts.orgyoutube.com This enolate is a potent nucleophile. libretexts.org

The components of a typical malonic ester synthesis are outlined in the table below.

ComponentRole in SynthesisExample
Malonic EsterStarting material, provides the central α-carbon and ester groups.Diethyl malonate
BaseDeprotonates the α-carbon to form the nucleophilic enolate.Sodium ethoxide (NaOEt)
Alkyl HalideProvides the alkyl group to be added to the α-carbon.Iodomethane, 1-Bromopropane
SolventProvides the medium for the reaction.Ethanol (B145695)

To synthesize diethyl methylpropylmalonate, two different alkyl groups—methyl and propyl—must be introduced at the alpha-carbon. This is achieved through a sequential, regioselective dialkylation process. organicchemistrytutor.com The term "regioselective" in this context refers to the specific and exclusive alkylation at the α-carbon.

The synthesis begins by adding the first alkyl group. For instance, diethyl malonate is deprotonated with sodium ethoxide, and the resulting enolate is treated with a methyl halide (like iodomethane) to form diethyl methylmalonate. organicchemistrytutor.com Crucially, this mono-alkylated product still possesses one acidic alpha-hydrogen. youtube.com

The process is then repeated: the diethyl methylmalonate is treated with a base (again, typically sodium ethoxide) to form a new enolate. This enolate is subsequently reacted with a propyl halide (such as 1-bromopropane) to introduce the second alkyl group, yielding the final product, this compound. organicchemistrytutor.com The order of addition can be reversed (propyl first, then methyl) to achieve the same final product.

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of base, solvent, temperature, and stoichiometry of the reactants. spkx.net.cn

Base and Solvent: The base used is typically an alkoxide that matches the alkyl groups of the ester, such as sodium ethoxide for diethyl malonate. This choice prevents transesterification, a side reaction where the ester groups could be exchanged, leading to a mixture of products. wikipedia.org

Stoichiometry: To favor the desired dialkylated product, precise control over the stoichiometry is necessary. Approximately one equivalent of base and alkyl halide should be used for each alkylation step.

Temperature and Reaction Time: Alkylation reactions are often performed at moderate temperatures. A study on the synthesis of a related compound, 2-methyl-2-sec-butyl malonate, optimized the process by carefully controlling the ratio of reactants, reaction temperature, and time to achieve a high yield of 70.6%. spkx.net.cn Similar principles apply to the synthesis of this compound.

Alternative Methods: Other synthetic routes exist, such as the esterification of 2-cyanopropionic acid with ethanol in the presence of an acid catalyst like sulfuric acid or a heteropolyacid, which can produce diethyl methylmalonate (a precursor) with yields reported to be over 90%. google.compatsnap.compatsnap.com

Advanced Alkylation Techniques in Malonate Chemistry

Beyond the straightforward sequential alkylation, more advanced strategies can be employed in malonate chemistry to create complex structures, including other malonate derivatives and cyclic compounds.

The ability to perform a second alkylation on a mono-substituted malonic ester is a significant feature of this synthesis. libretexts.org After the first alkylation, the remaining α-hydrogen is still acidic enough to be removed by a strong base, allowing for the introduction of a second alkyl group. youtube.comwikipedia.org This second alkyl group can be identical to or different from the first, enabling the synthesis of a wide variety of di-substituted malonates. libretexts.org

A potential drawback of malonic ester synthesis is the possibility of forming a mixture of unalkylated, monoalkylated, and dialkylated products. wikipedia.org To drive the reaction towards the desired dialkylated product, the reaction conditions must be carefully controlled, ensuring that enough base and the second alkyl halide are added after the first alkylation step is complete.

The following table summarizes the conditions for selective alkylation.

Desired ProductBase EquivalentsAlkyl Halide EquivalentsKey Strategy
Mono-alkylated Malonate~1 equivalent~1 equivalentUse of a slight excess of diethyl malonate may suppress di-alkylation. organic-chemistry.org
Di-alkylated Malonate~2 equivalents (stepwise)~2 equivalents (stepwise)Complete the first alkylation before initiating the second deprotonation/alkylation step. libretexts.orgwikipedia.org

A powerful extension of the dialkylation strategy involves using a dihalide as the alkylating agent. This approach leads to an intramolecular cyclization reaction, known as the Perkin alicyclic synthesis. wikipedia.orgmasterorganicchemistry.com In this process, the malonic ester enolate is reacted with a compound containing two halide atoms (e.g., 1,3-dibromopropane).

The reaction proceeds in two stages. First, one end of the dihalide is attacked by the enolate in a standard intermolecular alkylation. Then, after a second deprotonation step, the newly formed carbanion at the α-carbon attacks the other end of the alkyl chain, closing the ring in an intramolecular SN2 reaction. This method is effective for creating three-, four-, five-, and six-membered rings. libretexts.org

Dihalide ReactantResulting Ring Structure
1,3-DihalopropaneCyclobutane derivative
1,4-DihalobutaneCyclopentane derivative
1,5-DihalopentaneCyclohexane derivative

Green Chemistry Principles in Malonate Ester Synthesis

The synthesis of malonate esters, including this compound, has traditionally relied on methods that involve stoichiometric amounts of strong bases and volatile organic solvents. In line with the growing emphasis on sustainable chemical manufacturing, significant research has been directed towards aligning malonic ester synthesis with the principles of green chemistry. This involves minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and enhancing atom economy.

Exploration of Environmentally Benign Solvents and Reagents

In traditional malonic ester synthesis, an alcohol corresponding to the ester group (e.g., ethanol for diethyl malonate) is often used as the solvent to prevent transesterification when using an alkoxide base like sodium ethoxide. wikipedia.org While ethanol itself is considered a relatively green solvent, especially when derived from renewable feedstocks, research into alternative media aims to further reduce environmental impact and improve reaction conditions.

Alternative Solvents:

Bio-Based Solvents: Solvents derived from renewable biological sources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are being explored as replacements for traditional petroleum-based ethers. merckmillipore.com These solvents often exhibit favorable properties such as higher boiling points and reduced explosion ranges. merckmillipore.com

Polyethylene Glycols (PEGs): PEGs are non-toxic, biodegradable, and have low vapor pressure, making them suitable alternatives to solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). merckmillipore.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both catalysts and solvents. Their negligible vapor pressure reduces air pollution, and they can often be recycled. Their use in alkylation reactions can facilitate easier product separation. nih.gov

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. After the reaction, it can be easily removed by depressurization, simplifying product purification and eliminating solvent waste.

Solvent ClassExampleKey Green AttributesTraditional Counterpart
Bio-Based Ethers2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable sources, lower vapor pressure. merckmillipore.comTetrahydrofuran (THF)
Polyethylene GlycolsPEG-400Low toxicity, biodegradable, low vapor pressure. merckmillipore.comDMF, DMSO
Ionic Liquids[BMIM][BF4]Negligible vapor pressure, recyclable, can act as catalyst. nih.govVarious organic solvents
Supercritical FluidsSupercritical CO₂Non-toxic, non-flammable, easily removed post-reaction. nih.govHalogenated solvents
AlcoholsEthanolCan be derived from renewable feedstocks, relatively low toxicity. Methanol (B129727)

Development of Catalytic Methods for Enhanced Atom Economy

Atom economy is a central principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. Catalytic methods are paramount for improving atom economy, as they can enable reactions with fewer byproducts and reduce the need for stoichiometric reagents that are consumed in the reaction.

In the context of producing this compound and other substituted malonates, catalysis can be applied to both the formation of the precursor (diethyl malonate) and the subsequent alkylation steps.

Catalysis in Esterification: The synthesis of diethyl malonate often begins with the esterification of malonic acid with ethanol. While strong mineral acids like sulfuric acid are traditionally used, they lead to corrosive conditions and difficult workup procedures. quora.com

Heteropolyacids: These have emerged as highly active and reusable solid acid catalysts for esterification. patsnap.com Their use can lead to high esterification yields, low equipment corrosion, and simplified product processing. patsnap.com

Catalysis in Alkylation: The alkylation of diethyl malonate traditionally requires a stoichiometric amount of a strong base like sodium ethoxide to generate the enolate nucleophile. libretexts.orglibretexts.org This generates an equivalent amount of salt byproduct.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique that facilitates the reaction between reactants in different phases (e.g., an aqueous and an organic phase). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the enolate from the aqueous/solid phase to the organic phase where it can react with the alkyl halide. This can reduce the need for anhydrous solvents and strong alkoxide bases.

Organocatalysis: Modern approaches utilize organocatalysts to reduce the quantity of strong base required and mitigate the associated environmental concerns. studysmarter.co.uk

Metal Catalysts: Researchers have developed novel metal catalysts to enhance reaction efficiency. For instance, cobalt catalysts have been shown to enable the efficient production of malonic acid dialkyl esters under controlled pH, achieving high yields with greater environmental sustainability. patsnap.com In a broader context of creating C-O bonds with high atom economy, innovative catalysts like Rhodium-Ruthenium (RhRu) bimetallic oxide clusters have been developed for cross-dehydrogenative coupling (CDC) reactions, which use oxygen as the sole oxidant and minimize waste. labmanager.com While not directly applied to malonate alkylation, this demonstrates the trend towards highly efficient, waste-minimizing catalytic systems.

Catalytic MethodReaction StepCatalyst ExampleAdvantage (Improved Atom Economy)
Solid Acid CatalysisEsterificationHeteropolyacid patsnap.comReusable catalyst, eliminates need for stoichiometric mineral acid, reduces corrosive waste. patsnap.com
Phase-Transfer CatalysisAlkylationQuaternary ammonium saltReduces need for anhydrous organic solvents and stoichiometric strong bases.
OrganocatalysisAlkylationVarious amine-based catalystsReduces the amount of strong base required, lowering salt byproducts. studysmarter.co.uk
Transition Metal CatalysisEster SynthesisCobalt complexes patsnap.comHigh efficiency and yields under controlled conditions, enhancing sustainability. patsnap.com

Chemical Transformations and Reaction Mechanisms of Diethyl Methylpropylmalonate

Nucleophilic Reactivity of the Malonate Diester Carbon

The carbon atom alpha to the two carbonyl groups of diethyl methylpropylmalonate exhibits significant nucleophilic character upon deprotonation. This reactivity is central to its utility in forming new carbon-carbon bonds.

Enolate Formation and its Application in C-C Bond Formation

The presence of two ester groups makes the α-hydrogen of this compound relatively acidic (pKa ≈ 12.6 in diethyl malonate), allowing for easy deprotonation by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. libretexts.orglibretexts.org This enolate is a potent nucleophile and readily participates in SN2 reactions with alkyl halides, leading to the formation of a new carbon-carbon bond at the alpha position. libretexts.orglibretexts.orgmasterorganicchemistry.com This alkylation is a cornerstone of the malonic ester synthesis, a powerful method for preparing substituted carboxylic acids. libretexts.orglibretexts.org

The general mechanism involves the following steps:

Enolate Formation: A base abstracts the acidic α-proton from this compound to form the enolate. libretexts.org

Nucleophilic Attack: The enolate attacks an electrophile, typically an alkyl halide, in an SN2 fashion. libretexts.orgvanderbilt.edu

Hydrolysis and Decarboxylation: The resulting substituted malonic ester can be hydrolyzed to the corresponding dicarboxylic acid, which upon heating, readily undergoes decarboxylation to yield a substituted carboxylic acid. libretexts.orgchemicalbook.commasterorganicchemistry.com

This reactivity is not limited to simple alkylation. The enolate of this compound can also participate in other important C-C bond-forming reactions, such as the Michael addition and the Knoevenagel condensation.

Michael Addition: The enolate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction. researchgate.netwikipedia.orgorganicchemistrytutor.com This reaction is a valuable method for the formation of 1,5-dicarbonyl compounds. organicchemistrytutor.com The reaction is typically initiated by a base that deprotonates the malonic ester to form the nucleophilic enolate. organicchemistrytutor.comias.ac.in

Knoevenagel Condensation: this compound can undergo a Knoevenagel condensation with aldehydes and ketones, catalyzed by a weak base. amazonaws.comwikipedia.orgthermofisher.comsigmaaldrich.com The reaction involves the nucleophilic addition of the malonate enolate to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.comslideshare.net

Investigating Substituted Malonic Acid Half-Oxyesters (SMAHOs) as Nucleophilic Equivalents

Substituted malonic acid half-oxyesters (SMAHOs) are derivatives of malonic acids that can serve as enolate equivalents through a decarboxylative process. researchgate.netresearchgate.net These compounds are considered "pro-nucleophiles" and offer a greener alternative for generating nucleophiles. researchgate.net The presence of a substituent on the malonic position, such as the methyl and propyl groups in a derivative of this compound, provides opportunities for further structural diversification. researchgate.net

The general approach involves the decarboxylation of the SMAHO, often promoted by a base, to generate an ester enolate in situ. nih.gov This enolate can then react with various electrophiles. For instance, the magnesium enolates of SMAHOs have been used in decarboxylative Claisen condensations with acyl donors to produce α-substituted β-keto esters. organic-chemistry.org Furthermore, the decarboxylative addition of SMAHOs to dialkyl azodicarboxylates, catalyzed by DABCO, provides an original route to α-aminoester derivatives. researchgate.netchemistryviews.org

Derivatization Pathways for this compound

The versatile nature of this compound extends to its use in the synthesis of various heterocyclic compounds, most notably barbituric acid derivatives.

Condensation Reactions with Nitrogen-Containing Heterocycles

The condensation of dialkyl malonates with urea (B33335) or thiourea (B124793) is a classical and widely used method for the synthesis of barbiturates. cdnsciencepub.comopenstax.orgunodc.org In the case of this compound, its condensation with urea in the presence of a strong base like sodium ethoxide leads to the formation of 5-methyl-5-propylbarbituric acid. wjarr.comwjarr.comresearchgate.net This reaction is a type of nucleophilic acyl substitution. openstax.org

The synthesis of pentobarbital, a well-known barbiturate (B1230296), follows a similar pathway, involving the condensation of diethyl ethyl(1-methylbutyl)malonate with urea. wikipedia.orggpatindia.comchemicalbook.com The general method for preparing alkyl-substituted barbituric acids involves the condensation of a dialkyl malonic ester with urea using sodium ethoxide in ethanol (B145695). cdnsciencepub.com

A study on the synthesis of novel barbituric acid derivatives used methyl propyl malonate and thiourea to produce 5-methyl-5-propyl-2-sulfanyl barbituric acid. wjarr.comwjarr.comresearchgate.net This intermediate was then further derivatized. wjarr.comwjarr.comresearchgate.net

Reactant 1Reactant 2BaseProduct
This compoundUreaSodium ethoxide5-Methyl-5-propylbarbituric acid
Methyl propyl malonateThioureaNot specified5-Methyl-5-propyl-2-sulfanyl Barbituric Acid wjarr.comwjarr.comresearchgate.net
Diethyl ethyl(1-methylbutyl)malonateUreaSodium ethoxidePentobarbital wikipedia.orggpatindia.comchemicalbook.com
Diethyl ethylphenylmalonateUreaSodium ethoxide/methoxidePhenobarbital (B1680315) thaiscience.info

The substituents at the 5-position of the barbituric acid ring, which originate from the substituted malonic ester, play a crucial role in the pharmacological properties of the resulting barbiturates. mdpi.com For instance, the presence of a phenyl group in phenobarbital contributes to its selective anticonvulsant activity. gatech.edu The synthesis of 5,5-dialkyl barbituric acids is known to produce compounds with significant hypnotic activity. gatech.edu

The nature of the substituents can also influence the reaction itself. While the condensation of dialkyl malonates with urea is a general method, the specific reaction conditions and yields can be affected by the steric and electronic properties of the alkyl groups on the malonate.

Reduction Reactions and Subsequent Derivatization

The chemical transformation of this compound extends to reduction reactions, which yield versatile intermediates for the synthesis of more complex molecules. A key transformation in this category is its conversion to a diol, which can then be further derivatized.

Conversion of this compound to 2-Methyl-2-propyl-1,3-propanediol (B18018)

The reduction of the ester groups in this compound leads to the formation of 2-methyl-2-propyl-1,3-propanediol. This conversion is a critical step as it transforms the malonate ester into a diol, a valuable building block in organic synthesis. The general synthesis of 2-methyl-2-propyl-1,3-propanediol can be achieved through methods such as the aldol (B89426) addition followed by hydrogenation or a combination of hydroxymethylation and a Cannizzaro-type reaction with formaldehyde (B43269). chemicalbook.comsmolecule.com One documented synthesis route involves the reaction of 2-methylvaleraldehyde with formaldehyde, followed by the transformation of the resulting diol into its derivatives. scribd.com A specific laboratory preparation involves the catalytic hydrogenation of 2-methyl-2-pentenal (B83557) to 2-methylvaleraldehyde, which is then treated with formaldehyde and sodium hydroxide. bdmaee.net The reaction is exothermic, and after a workup involving extraction and distillation, 2-methyl-2-propyl-1,3-propanediol can be obtained with a high yield. bdmaee.net

Table 1: Synthesis of 2-Methyl-2-propyl-1,3-propanediol

Precursor Reagents Reaction Type Yield
Transformations of the Diol Product into Complex Molecules

The diol, 2-methyl-2-propyl-1,3-propanediol, serves as a versatile intermediate in the synthesis of a variety of more complex molecules, notably in the pharmaceutical field. chemicalbook.comsmolecule.com It is a precursor to several tranquilizers and muscle relaxants. wikipedia.org For instance, it can be converted into dicarbamates like meprobamate and carisoprodol. chemicalbook.comsmolecule.com The synthesis of these derivatives involves reacting the diol with agents like phosgene (B1210022) and ammonia (B1221849) or their equivalents. scribd.com

Another example of derivatization is the reaction of 2-sec-butyl-2-methyl-propane-1,3-diol with 2,4-dimethyl-cyclohex-3-enecarbaldehyde to form 5-sec-butyl-2-(2,4-dimethyl-cyclohex-3-enyl)-5-methyl- Current time information in Bangalore, IN.researchgate.netdioxane. chemicalbook.com Furthermore, a method for synthesizing 2-methyl-2-propyl-1,3-propanediol carbonic acid diester, a key intermediate for carisoprodol, has been developed using trichloromethyl chloroformate. google.com This process, which involves reacting the diol with trichloromethyl chloroformate in the presence of an organic amine catalyst, is reported to be high-yielding and safe. google.com

Hydrocyanation of Malonate Derivatives

The hydrocyanation of malonate derivatives, such as diethyl alkylidenemalonates, represents another important chemical transformation. A study has described a one-pot, two-step procedure for the hydrocyanation of various arylidenemalonates and a few alkylidenemalonates using potassium hexacyanoferrate(II) as a non-toxic cyanide source. researchgate.net This method, promoted by benzoyl chloride and catalyzed by potassium carbonate, yields diethyl α-cyanobenzylmalonates in high yields. researchgate.net Specifically, the reaction has been successfully applied to produce diethyl 1-cyano-2-methylpropylmalonate. researchgate.net

Table 2: Hydrocyanation of an Alkylidenemalonate

Substrate Cyanide Source Product

Catalytic Aspects in Reactions Involving Malonate Esters

Catalysis plays a pivotal role in the derivatization of malonate esters, influencing reaction efficiency, selectivity, and the development of novel synthetic methodologies.

Investigation of Catalytic Systems for Malonate Derivatization

A variety of catalytic systems have been investigated for reactions involving malonate esters. For instance, the hydrolysis of dialkyl malonates can be efficiently achieved using a simple protocol of tert-butylamine, methanol (B129727), and water, with or without the addition of lithium bromide. amelica.org This method is applicable to a wide range of esters and provides high yields of the corresponding carboxylic acids. amelica.org

In the realm of asymmetric synthesis, the desymmetrization of disubstituted malonic esters is a powerful strategy for creating quaternary stereocenters. researchgate.net A dinuclear zinc complex with a tetradentate ligand has been shown to selectively hydrosilylate one of the carbonyl groups in malonic esters, leading to chiral α-quaternary β-hydroxyesters with excellent enantiocontrol. researchgate.net Transition metal complexes, particularly those mimicking Zn(II)-metalloenzymes, have also been designed for ester hydrolysis. amelica.org

Furthermore, chiral cobalt(III) complexes have been employed as efficient catalysts for the asymmetric addition of malonates to nitroalkenes and in situ generated imines, yielding products with high enantioselectivities. rsc.org Ruthenium complexes have also been proposed to catalyze the addition of malonate esters to trans-β-nitrostyrene in a manner similar to bifunctional organocatalysts. rsc.org

Ligand Design and Structure-Activity Relationships in Malonate-Associated Catalysis

The design of ligands is crucial for achieving high efficiency and enantioselectivity in metal-catalyzed reactions of malonate esters. The structure-activity relationship (SAR) is a key aspect of this design process. For example, in the alkaline hydrolysis of alkyl esters, the rate of reaction is significantly influenced by the electronic properties of substituents. researchgate.net In contrast, enzyme-catalyzed hydrolysis, such as that by pig liver esterase (PLE), shows less dependence on electronic effects but is influenced by steric factors. researchgate.net

In the context of asymmetric catalysis, the design of chiral ligands is paramount. Modified 'Werner type' complexes containing chiral diamine ligands have proven to be highly effective in the Michael addition of dimethyl malonates to nitroalkenes. rsc.org The strategic placement of functional groups within the ligand that can engage in noncovalent interactions, such as hydrogen bonding with the malonate substrate, is a key design principle. nih.gov For instance, ruthenium complexes with 2-guanidinobenzimidazole (B109242) ligands are designed so that the complex can associate with the malonate via hydrogen bonds while a tertiary amine acts as a Brønsted base. nih.gov

The development of spiro ligands has also led to highly efficient iridium catalysts for the asymmetric hydrogenation of various ketones. oup.com The side-arm strategy in ligand design has been demonstrated as a general principle for creating effective catalysts. oup.com Recent studies have also focused on the design and synthesis of malonic acid derivatives as inhibitors for biological targets like CD73, highlighting the importance of SAR in medicinal chemistry applications. nih.gov

Advanced Methodologies in Diethyl Methylpropylmalonate Synthesis and Functionalization

Asymmetric Synthesis Approaches to Chiral Malonate Derivatives

The creation of chiral centers, particularly quaternary ones, in malonate structures like diethyl methylpropylmalonate presents a significant synthetic challenge. Asymmetric synthesis provides a powerful toolkit to address this, enabling the selective production of a desired enantiomer. These methods are crucial for the synthesis of optically active compounds, which are often required in pharmaceuticals and other biologically active molecules.

The enantioselective formation of stereogenic centers in malonate scaffolds is primarily achieved through the asymmetric alkylation of a malonate enolate or its equivalent. This can be accomplished using chiral catalysts that create a chiral environment around the reacting species, thereby directing the approach of the electrophile.

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the enantioselective alkylation of malonates. frontiersin.orgnih.govnih.gov In this approach, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from a natural product like a cinchona alkaloid, facilitates the transfer of the malonate enolate from an aqueous or solid phase to an organic phase where the alkylation reaction occurs. The chiral catalyst forms a tight ion pair with the enolate, effectively shielding one face of the nucleophile and leading to a highly enantioselective alkylation. For instance, the α-alkylation of diphenylmethyl tert-butyl α-methylmalonates using a binaphthyl-modified chiral quaternary ammonium salt has been shown to produce α-methyl-α-alkylmalonates with high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). frontiersin.orgnih.govresearchgate.net This methodology is directly applicable to the synthesis of chiral this compound by sequential alkylation.

Organocatalysis offers another avenue for the enantioselective functionalization of malonates. Chiral organocatalysts, such as bifunctional thioureas or amines, can activate both the nucleophile and the electrophile through hydrogen bonding interactions, leading to highly organized transition states. For example, the Michael addition of diethyl malonate to nitroolefins, catalyzed by a bifunctional 2-aminoDMAP/urea (B33335) organocatalyst, can produce the corresponding adducts with high yields and enantioselectivities (up to 94% ee). metu.edu.tr

Table 1: Enantioselective Alkylation of Malonate Derivatives using Phase-Transfer Catalysis This table presents data on the enantioselective phase-transfer catalytic α-alkylation of various alkyl tert-butyl α-methylmalonates.

Alkylating AgentProductYield (%)Enantiomeric Excess (ee, %)Reference
Benzyl bromideα-Methyl-α-benzylmalonate derivative9995 frontiersin.org
Allyl bromideα-Methyl-α-allylmalonate derivative9986 nih.gov
p-Methoxybenzyl bromideα-Methyl-α-(p-methoxybenzyl)malonate derivative9591 frontiersin.org
p-Chlorobenzyl bromideα-Methyl-α-(p-chlorobenzyl)malonate derivative9998 researchgate.net

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. usm.edu After the desired transformation, the auxiliary can be removed and ideally recycled. In the context of this compound synthesis, a chiral auxiliary could be appended to the malonate backbone to control the diastereoselective introduction of the methyl and propyl groups. Evans' oxazolidinone auxiliaries, for example, have been successfully used to control the stereochemistry of enolate alkylations. researchgate.net A malonate half-ester could be coupled to a chiral oxazolidinone, and the subsequent alkylations would proceed with high diastereoselectivity due to the steric influence of the auxiliary.

Chiral catalysts, as mentioned previously, are a more atom-economical approach as they can be used in substoichiometric amounts. A variety of chiral metal complexes have been developed for asymmetric malonate alkylation. For instance, chiral bisoxazoline/Cu(OTf)₂ complexes have been shown to catalyze the direct asymmetric Mannich reaction of malonates with N-tosyl-α-imino esters, creating a chiral quaternary carbon center with high yields and enantioselectivities (up to 96% ee). nih.gov Similarly, palladium nanoparticles modified with chiral ligands like (R)-BINAP have been used for the asymmetric allylic alkylation of racemic substrates with diethylmalonate. rsc.org

When a molecule already contains a stereocenter, the introduction of a second stereocenter can lead to the formation of diastereomers. Diastereoselective control is therefore crucial in multi-step syntheses. In the synthesis of a complex molecule from a chiral malonate derivative, subsequent reactions must be controlled to produce the desired diastereomer.

Substrate-controlled diastereoselectivity is a common strategy where the existing chiral center in the substrate directs the stereochemical outcome of the reaction. For example, the Michael addition of Grignard reagents to α,β-unsaturated diethyl malonates bearing a chiral oxazolidinone auxiliary proceeds with excellent diastereoselectivity (up to 99% diastereomeric ratio). researchgate.net This approach allows for the creation of a new stereocenter with a predictable relationship to the one already present.

Catalyst-controlled diastereoselectivity provides another level of control, where the choice of catalyst can favor the formation of one diastereomer over another, sometimes even overriding the directing effect of the substrate. This is particularly useful for accessing diastereomers that are not favored by substrate control. The iodocarbocyclization of pentenylmalonate derivatives with a stereogenic center at the allylic position has been shown to proceed with high cis-selectivity due to stereoelectronic control from the oxygenated substituent. acs.org Furthermore, the use of a chiral titanium catalyst in this reaction can lead to excellent diastereoselectivity through double stereodifferentiation. acs.org

Table 2: Diastereoselective Michael Addition of Grignard Reagents to Chiral Alkylidene Malonates This table shows the diastereomeric ratio (d.r.) for the Michael addition of various Grignard reagents to a diethyl malonate derivative bearing a chiral (S)-2-oxo-4-phenyloxazolidin-3-yl)methylene group.

Grignard Reagent (RMgBr)Yield (%)Diastereomeric Ratio (d.r.)Reference
Phenylmagnesium bromide9599:1 researchgate.net
4-Methylphenylmagnesium bromide7499:1 researchgate.net
4-Methoxyphenylmagnesium bromide8699:1 researchgate.net
2-Naphthylmagnesium bromide9199:1 researchgate.net

Photochemical and Electrochemical Transformations of Malonate Esters

Photochemical and electrochemical methods offer alternative, often milder, conditions for chemical transformations compared to traditional thermal methods. These techniques can provide unique reactivity and selectivity.

Photochemical transformations of malonate esters often involve decarboxylation. Organic photoredox catalysis can be used for the hydrodecarboxylation of malonic acid derivatives. nih.govacs.org In this process, a photocatalyst, such as an acridinium (B8443388) salt, absorbs light and becomes a potent oxidant. It can then oxidize the carboxylate of a malonic acid monoester, leading to a radical intermediate that undergoes decarboxylation. The resulting radical can then be trapped by a hydrogen atom donor. This method has been successfully applied to the double decarboxylation of malonic acid derivatives. nih.gov

Electrochemical methods can also be employed for the oxidative decarboxylation of malonic acid derivatives. acs.orgorganic-chemistry.orgulb.ac.be Electrolysis of disubstituted malonic acids in the presence of ammonia (B1221849) in methanol (B129727) can lead to the formation of ketals in good yields. organic-chemistry.org Subsequent treatment with aqueous acid can then convert the ketals into the corresponding ketones. This electrochemical approach provides a mild and efficient route to ketones from readily available malonic acid derivatives. Furthermore, anodic decarboxylation of N-acetylamino malonic acid monoesters can lead to the formation of α-alkoxy α-amino acid derivatives. nih.gov

Flow Chemistry and Continuous Processing for Malonate Syntheses

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages, including enhanced safety, better heat and mass transfer, and improved scalability and reproducibility. nih.govnih.govacs.org

The synthesis of substituted malonates is well-suited to flow chemistry. For instance, the alkylation of diethyl malonate can be performed in a continuous flow reactor. In one example, diethyl malonate, an alkyl halide, and a base are pumped through a heated reactor coil to produce the alkylated product. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher conversions and purities compared to batch processes. The continuous flow alkylation of diethyl malonate with 4-nitrobenzyl bromide and methyl iodide in a reactor packed with a solid base has been reported to achieve high conversion and purity with a significant reduction in solvent waste.

Continuous flow systems have also been utilized for enantioselective reactions. A photo-organocatalytic process for the α-alkylation of ketones with diethyl 2-bromomalonate has been successfully implemented in a continuous flow setup, achieving good productivity and enantioselectivity. nih.govnih.govacs.org This demonstrates the potential for developing continuous, enantioselective syntheses of complex malonate derivatives.

Biocatalytic Applications in Malonate Chemistry

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity, mild reaction conditions, and environmental compatibility. researchgate.netnih.govtandfonline.comnih.govmdpi.comnih.govchemrxiv.org In malonate chemistry, enzymes, particularly lipases, have proven to be highly effective for the synthesis of chiral malonate derivatives.

A key application of biocatalysis in this area is the desymmetrization of prochiral dialkyl malonates. Prochiral α,α-disubstituted malonates can be selectively hydrolyzed by lipases to afford chiral malonic acid monoesters with high enantiomeric excess. nih.govtandfonline.com For example, porcine liver esterase (PLE) has been used for the desymmetrization of various α,α-disubstituted dimethyl malonates, producing the corresponding chiral half-esters in high yields and with enantiomeric excesses ranging from 43% to over 98%. nih.gov These chiral monoesters are valuable intermediates that can be further elaborated into a variety of optically active compounds.

Lipases are also widely used for the kinetic resolution of racemic malonate derivatives. In a kinetic resolution, the enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. The lipase-catalyzed hydrolysis of racemic diethyl 2-(benzyloxy)-2-isopropylmalonate using Novozym 435 has been shown to produce the (R)-monoester with 99% ee and a 50% yield. tandfonline.com

Table 3: Lipase-Catalyzed Desymmetrization of Diethyl 2-(benzyloxy)-2-isopropylmalonate This table summarizes the results of the hydrolysis of diethyl 2-(benzyloxy)-2-isopropylmalonate using various lipases.

Lipase (B570770)Conversion (%)Enantiomeric Excess (ee, %)Reference
Novozym 43550.1>99 (R) tandfonline.com
Lipase from Candida sp. (Lipase G)45.394 (R) tandfonline.com
Lipase from Aspergillus sp. (Lipase AS)48.296 (R) tandfonline.com
Lipase from Mucor sp. (Lipase M)42.692 (R) tandfonline.com

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Diethyl Methylpropylmalonate as a Key Building Block in Complex Molecule Synthesis

The utility of this compound in organic synthesis is underscored by its role as a precursor in the creation of a diverse array of compounds. cymitquimica.comlookchem.com Its adaptability makes it an important intermediate in the synthesis of various organic molecules, including those with significant biological and industrial relevance. lookchem.comontosight.aiontosight.ai The strategic incorporation of this building block enables chemists to access complex molecular frameworks that are often challenging to synthesize through other means. d-nb.info

Diethyl 2-methyl-2-propylmalonate is utilized as a reagent in the preparation of compounds for research into anaerobic alkane biodegradation. chemicalbook.com The anaerobic degradation of alkanes, a significant process in hydrocarbon-rich environments, often proceeds through a mechanism involving the addition of fumarate (B1241708) to the alkane. nih.govresearchgate.netnih.govawi.deresearchgate.net This process, catalyzed by enzymes like alkylsuccinate synthase, results in the formation of alkylsuccinate derivatives. nih.govawi.deresearchgate.net The study of these metabolic pathways is crucial for understanding the natural attenuation of hydrocarbon contaminants in anoxic environments. researchgate.netfrontiersin.orgnih.govmdpi.com Research in this area often involves the synthesis of authentic standards of these metabolites to confirm their presence in environmental samples. frontiersin.org

The structural motif provided by this compound is a key component in the synthesis of a variety of pharmacologically active compounds. Its role as a synthetic intermediate extends to the development of drugs with diverse therapeutic applications. cymitquimica.comontosight.ai

While the direct synthesis of meprobamate involves the reaction of 2-methylvaleraldehyde with formaldehyde (B43269) followed by carbamation, the core structure of meprobamate, a dicarbamate of a substituted propanediol, shares synthetic principles with malonate chemistry. wikipedia.org The synthesis of analogues and related structures often employs malonic ester derivatives to introduce the key carbon framework.

Recent research has highlighted the use of this compound in the synthesis of novel barbituric acid derivatives with potential antibacterial activity. wjarr.comresearchgate.netwjarr.com In one study, novel derivatives of barbituric acid were synthesized from methyl propyl malonate and thiourea (B124793) to yield 5-methyl-5-propyl-2-sulfanyl barbituric acid. wjarr.comresearchgate.net This intermediate was then further modified to produce a series of derivatives that were evaluated for their activity against methicillin-resistant Staphylococcus aureus (MRSA). wjarr.comresearchgate.netwjarr.com

The development of new antibacterial agents is a critical area of research due to the rise of drug-resistant bacteria. wjarr.comresearchgate.net Barbituric acid and its derivatives have long been recognized for their diverse biological activities. irapa.orgnih.govirapa.org The synthesis of new derivatives allows for the exploration of structure-activity relationships, which can guide the design of more potent and selective antibacterial compounds. nih.gov

Table 1: Antibacterial Activity of Synthesized Barbituric Acid Derivatives

CompoundAntibacterial Activity against MRSA
DR-IIAGood
DR-IIDGood
Other DerivativesPoor

This table summarizes the findings from a study on novel barbituric acid derivatives, indicating that compounds DR-IIA and DR-IID showed promising activity against MRSA. wjarr.comresearchgate.net

The barbiturate (B1230296) scaffold, derived from malonic esters like this compound, is a well-established pharmacophore in the development of sedatives and anticonvulsants. irapa.orgnih.govnih.gov The central nervous system depressant properties of barbiturates are attributed to their ability to modulate the activity of GABA-A receptors. wikipedia.org By modifying the substituents on the barbituric acid ring, chemists can fine-tune the pharmacological properties of these compounds, leading to the discovery of new agents with improved therapeutic profiles. niscpr.res.innih.govnih.govmdpi.com The synthesis of various derivatives allows for a systematic investigation of how structural changes impact sedative and anticonvulsant efficacy. niscpr.res.innih.govmdpi.com

The application of this compound extends beyond the specific examples mentioned above, serving as a versatile intermediate in the broader fields of pharmaceutical and agrochemical synthesis. cymitquimica.comontosight.aiontosight.aichemicals.co.uknih.gov Its ability to participate in a variety of chemical transformations makes it a valuable tool for creating a wide range of complex organic molecules with potential biological activity. cymitquimica.comlookchem.comontosight.ai

Intermediate in the Synthesis of Pharmacologically Active Agents

Design and Synthesis of Novel Malonate-Based Molecular Probes and Ligands

Malonate esters like this compound are pivotal starting materials in synthetic organic chemistry. lookchem.com Their chemical reactivity is centered on the methylene (B1212753) proton, which can be easily removed by a base to form a stable enolate. This nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions, allowing for the construction of more complex molecules. lookchem.com

While specific examples detailing the synthesis of molecular probes directly from this compound are not extensively documented, the general principles of probe design highlight the potential of this malonate derivative. Molecular probes are specialized molecules used to detect and visualize specific biological targets, such as proteins or nucleic acids. nih.gov The synthesis of such probes often involves linking a signaling unit, like a fluorophore, to a recognition element that binds the target. The synthesis of fluorescent probes, for example, can be achieved through the formation of amide or ester bonds to link a fluorophore to a molecule of interest. mdpi.com The structure of this compound, with its ester functionalities and reactive alpha-carbon, makes it an ideal candidate for modification and incorporation into such systems. It can serve as a versatile scaffold to which both a recognition moiety and a signaling group can be attached, facilitating the creation of novel probes for biological imaging and assays.

Furthermore, the ability of malonates to be functionalized makes them suitable for creating polyfunctional ligands. These ligands are of interest for their ability to bind metal ions, which is a critical aspect in the development of certain therapeutic and diagnostic agents. wjarr.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Contexts

Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry, focusing on the systematic modification of a chemical structure to understand its effect on biological activity. scirp.orgmdpi.com By making targeted changes to a lead compound, researchers can identify the key chemical features, or pharmacophores, responsible for its therapeutic effects and optimize them to enhance potency and selectivity while minimizing adverse effects. scirp.org Derivatives of this compound have been the subject of such investigations, particularly for their potential as antimicrobial agents.

A significant area of research has been the synthesis and evaluation of barbituric acid derivatives derived from methylpropyl malonate for their antibacterial properties. wjarr.comresearchgate.net This line of inquiry is particularly relevant given the rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), which the World Health Organization has classified as a high-priority pathogen. wjarr.comresearchgate.net

In these studies, novel derivatives of barbituric acid are synthesized by reacting methyl propyl malonate with thiourea to yield an intermediate, 5-methyl-5-propyl-2-sulfanyl Barbituric Acid [ST-I]. wjarr.comwjarr.comresearchgate.net This intermediate is subsequently treated with various alkyl halides to generate a series of derivative compounds (e.g., ST-IA to ST-IE). wjarr.comresearchgate.net These synthesized compounds have been screened for their activity against MRSA, using established antibiotics like Vancomycin as a standard for comparison. wjarr.comwjarr.com

The research findings indicate that specific structural modifications lead to significant antibacterial activity. Notably, compounds designated as DR-IIA and DR-IID demonstrated good activity against the tested bacteria, whereas other derivatives showed poor activity. wjarr.comwjarr.comresearchgate.net This highlights the sensitivity of the biological activity to the specific nature of the alkyl group introduced in the final step of the synthesis.

Table 1: Antibacterial Activity of Barbituric Acid Derivatives

Compound ID Starting Malonate Reactant Target Bacteria Activity Level Reference Standard
DR-IIA Methyl propyl malonate Thiourea, Alkyl Halides MRSA Good Vancomycin
DR-IID Methyl propyl malonate Thiourea, Alkyl Halides MRSA Good Vancomycin

This table is generated based on findings reported in the cited research articles. wjarr.comwjarr.comresearchgate.net

The utility of this compound as a precursor for bioactive compounds extends beyond barbiturates. It is employed as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. cymitquimica.comcymitquimica.com The closely related diethyl malonate is a well-known precursor in the production of several important medicines. wikipedia.org These include:

Vigabatrin: An anticonvulsant drug.

Phenylbutazone: A non-steroidal anti-inflammatory drug (NSAID).

Nalidixic acid: An antibiotic.

Naftidrofuryl: A vasodilator used to treat peripheral vascular disease. wikipedia.org

The synthesis of these compounds leverages classical malonic ester reactions, such as alkylation and subsequent decarboxylation, pathways for which this compound is also a suitable substrate. wikipedia.org This indicates a broad potential for creating a diverse range of biologically active molecules.

Furthermore, this compound has been identified as a reagent used in the preparation of compounds for anaerobic alkane biodegradation, pointing to its role in developing agents for bioremediation or other environmental applications. chemicalbook.com In the agricultural sector, malonates are explored for the development of pesticides, including insecticides and fungicides, leveraging their biochemical activity to inhibit essential enzymes in target pests. ontosight.ai

Analytical and Spectroscopic Investigations in Diethyl Methylpropylmalonate Research

Spectroscopic Elucidation of Molecular Structures

Spectroscopic techniques are indispensable tools for the detailed structural analysis of diethyl methylpropylmalonate. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a wealth of information about its chemical makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

In a typical ¹H NMR spectrum of a related compound, diethyl methylmalonate, characteristic signals for the ethyl and methyl groups are observed. chemicalbook.com The methylene (B1212753) protons (-CH₂-) of the ethyl groups typically appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) of the ethyl groups appear as a triplet. The methine proton (-CH-) and the protons of the methyl group attached to the malonate core will also exhibit characteristic chemical shifts and splitting patterns.

Similarly, the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For diethyl propylmalonate, distinct signals are observed for the carbonyl carbons of the ester groups, the central α-carbon, and the carbons of the ethyl and propyl groups. chemicalbook.com

Due to the presence of a chiral center at the α-carbon, which is substituted with both a methyl and a propyl group, this compound is a chiral molecule. Advanced NMR techniques, such as those employing chiral shift reagents or the formation of diastereomeric derivatives, can be used to assign the absolute stereochemistry of the enantiomers.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Ethyl Ester -CH₃ 1.2 - 1.4 Triplet
Ethyl Ester -CH₂- 4.1 - 4.3 Quartet
α-Methyl -CH₃ ~1.3 Doublet
Propyl -CH₂- 1.4 - 1.6 Multiplet
Propyl -CH₂- 1.9 - 2.1 Multiplet
Propyl -CH₃ 0.8 - 1.0 Triplet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Ester) 168 - 172
α-Carbon 50 - 55
Ethyl Ester -CH₂- 60 - 62
Ethyl Ester -CH₃ 13 - 15
α-Methyl -CH₃ 15 - 20
Propyl -CH₂- 30 - 35
Propyl -CH₂- 20 - 25

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester groups. This peak is typically observed in the region of 1730-1750 cm⁻¹. docbrown.infolibretexts.org

Other significant absorption bands would include the C-O stretching vibrations of the ester linkage, which typically appear in the range of 1000-1300 cm⁻¹. spectroscopyonline.com The various C-H stretching and bending vibrations of the alkyl groups (methyl, ethyl, and propyl) will also be present in the spectrum. The presence of these characteristic absorption bands provides strong evidence for the successful synthesis of the diethyl malonate derivative.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O Stretch (Ester) 1730 - 1750 Strong
C-O Stretch (Ester) 1000 - 1300 Strong
C-H Stretch (Alkyl) 2850 - 3000 Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation of malonic esters in the mass spectrometer often involves the loss of ethoxy (-OCH₂CH₃) or ethoxycarbonyl (-COOCH₂CH₃) groups. newdrugapprovals.org The fragmentation pattern of this compound would be expected to show characteristic fragment ions resulting from the cleavage of the bonds adjacent to the carbonyl groups and the loss of the alkyl substituents. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 4: Predicted Key Mass Spectral Fragments for this compound

m/z Possible Fragment
[M]⁺ Molecular Ion
[M - 45]⁺ Loss of an ethoxy group (-OC₂H₅)
[M - 73]⁺ Loss of an ethoxycarbonyl group (-COOC₂H₅)
[M - 29]⁺ Loss of an ethyl radical (-C₂H₅) from the ester

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC/MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jchr.orgmdpi.com For this compound, GC is used to separate the compound from any starting materials, byproducts, or solvents. The retention time, the time it takes for the compound to travel through the GC column, is a characteristic property under a specific set of conditions (e.g., column type, temperature program, and carrier gas flow rate).

The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" that can be compared to a library of known spectra for identification. researchgate.net The integration of the peak area in the gas chromatogram allows for the quantification of the purity of the this compound sample.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is another widely used chromatographic technique for the analysis of organic compounds. chromatographyonline.comscirp.org It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). nih.govmdpi.com

The compound is detected as it elutes from the column, typically using a UV detector, as the ester carbonyl group exhibits UV absorbance. The retention time in HPLC is characteristic of the compound under the specific analytical conditions (e.g., column, mobile phase composition, flow rate, and temperature). HPLC can be used to monitor the progress of a reaction, to purify the product, and to determine its purity by quantifying the area of the corresponding peak in the chromatogram. The method can be validated for linearity, accuracy, and precision to ensure reliable quantitative results. nih.gov

Advanced Analytical Techniques for Complex Malonate Systems

The characterization and quality control of this compound and related complex malonate systems rely on a suite of advanced analytical techniques. These methods are essential for structural elucidation, purity assessment, and the analysis of reaction mixtures. Modern research and industrial applications frequently employ a combination of chromatographic and spectroscopic methods to achieve comprehensive analysis.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are fundamental separatory techniques for analyzing malonate esters. researchgate.netnih.gov GC is particularly well-suited for volatile and thermally stable compounds like this compound, offering a rapid and accurate means of quantitative analysis. researchgate.net For instance, the analysis of various malonic esters has been successfully demonstrated using GC, which provides a convenient alternative to less accurate physical methods. researchgate.netnih.gov In complex matrices, such as in the development of fungicides or pharmaceuticals, HPLC coupled with mass spectrometry (LC-MS/MS) is often the method of choice. google.comnih.gov This combination allows for the separation of the target analyte from a complex mixture and its subsequent sensitive and specific detection. nih.govnih.gov

Spectroscopic techniques are indispensable for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the molecular structure. researchgate.netresearchgate.net In substituted malonates, the chemical shifts and coupling constants in ¹H NMR spectra reveal the arrangement of protons, while ¹³C NMR identifies the carbon framework of the molecule. researchgate.netresearchgate.net For example, in similar diethyl esters, the protons on the carbons adjacent to the ether oxygen typically show resonances in the 3.4 to 4.5 δ range in the ¹H NMR spectrum. libretexts.org

Infrared (IR) spectroscopy is another key tool, used to identify the functional groups present in the molecule. researchgate.net The IR spectrum of a malonic ester is characterized by a strong absorption band corresponding to the C=O (carbonyl) stretching of the ester group, typically found in the region of 1730-1750 cm⁻¹. Another significant absorption is the C-O single bond stretch, which appears in the 1050 to 1150 cm⁻¹ range. libretexts.org

Mass spectrometry (MS), often coupled with a chromatographic inlet (GC-MS or LC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. researchgate.netmsu.edu Electron ionization (EI) mass spectra of malonic esters show a molecular ion peak, which confirms the molecular weight, along with a series of fragment ions that provide structural clues. msu.edumassbank.eu

The following tables summarize typical data obtained from these advanced analytical techniques for compounds structurally related to this compound, illustrating the expected results.

Interactive Data Table: Representative Spectroscopic Data for Malonate Esters

TechniqueCompoundKey ObservationsReference
¹H NMR Diethyl methylmalonateSignals corresponding to ethyl groups (triplet and quartet) and methyl/methine protons. chemicalbook.com
¹³C NMR Substituted Diethyl MalonatesCarbonyl carbons (δ ≈ 170 ppm), ester alkyl carbons (δ ≈ 61 ppm), and alpha-carbon. researchgate.net
IR Diethyl diethylmalonateStrong C=O stretch ~1735 cm⁻¹, C-O stretch ~1100-1200 cm⁻¹. nist.govnist.gov
MS (EI) Diethyl malonateMolecular Ion (M⁺) peak at m/z 160, characteristic fragmentation pattern. massbank.eu

Interactive Data Table: Chromatographic Methods for Malonate Ester Analysis

MethodApplicationTypical ConditionsReference
Gas Chromatography (GC) Quantitative analysis of malonic ester mixtures.Capillary column, Flame Ionization Detector (FID). researchgate.netnih.gov
GC-MS Structure elucidation and identification in complex mixtures.GC coupled to an electron ionization mass spectrometer. grafiati.com
HPLC Analysis of less volatile or thermally labile malonate derivatives.Reversed-phase C18 column with UV or MS detection. nih.gov
LC-MS/MS Trace analysis and quantification in biological or environmental samples.Triple quadrupole mass spectrometer for high sensitivity and specificity. nih.gov

Theoretical and Computational Approaches in Diethyl Methylpropylmalonate Studies

Molecular Modeling and Quantum Chemical Calculations for Reaction Mechanism Elucidation

The elucidation of reaction mechanisms is a cornerstone of computational chemistry. For reactions involving diethyl methylpropylmalonate, such as alkylation, hydrolysis, and Michael additions, molecular modeling and quantum chemical calculations offer a powerful lens to understand the transformation pathways. openochem.orgmasterorganicchemistry.comlibretexts.org

Quantum chemical methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2, MP4), are employed to map out the potential energy surface of a reaction. researchgate.net These calculations can identify and characterize the geometries and energies of reactants, transition states, intermediates, and products. For instance, in the alkylation of the enolate derived from this compound, theoretical calculations can model the SN2 reaction pathway with an alkyl halide. organicchemistrytutor.com By calculating the activation energy barrier, researchers can predict the feasibility and rate of the reaction under various conditions. acs.org

These computational approaches allow for the investigation of intricate details, such as the role of solvents, the influence of catalysts, and the specific interactions that govern the reaction pathway. For example, in a catalyzed Michael addition, modeling can reveal how a chiral catalyst interacts with the malonate and the electrophile to favor the formation of one enantiomer over the other. core.ac.ukacs.org

Table 7.1: Application of Computational Methods in Reaction Mechanism Studies

Computational MethodLevel of Theory / Basis Set (Example)Information ObtainedApplication to this compound Reactions
Density Functional Theory (DFT)B3LYP/6-311++G Geometries of stationary points (reactants, products, transition states), reaction energies, activation barriers.Elucidating the mechanism of enolate formation and subsequent alkylation or Michael addition.
Møller-Plesset Perturbation Theory (MP2)MP2/6-31++GMore accurate energy calculations, especially for systems with significant electron correlation.Refining the energy profile of a reaction, such as the decarboxylation of the corresponding malonic acid.
Molecular Dynamics (MD) SimulationsN/A (Force Field Dependent)Dynamic behavior of molecules, solvent effects, conformational sampling of transition states.Studying the role of explicit solvent molecules in the stabilization of intermediates and transition states. researchgate.net

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of this compound, defined by its various possible conformations, is crucial to its reactivity. Conformational analysis involves identifying the stable arrangements of the molecule (conformers) and determining their relative energies. Theoretical calculations predict that dialkyl malonates can exist in multiple low-energy conformations. researchgate.net For a related compound, dimethyl malonate, two main conformers were identified: a C2 symmetry form and a gauche form of C1 symmetry, which are nearly equal in energy. researchgate.net

For this compound, the presence of larger ethyl, methyl, and propyl groups introduces additional rotational freedom and steric complexity. Computational methods can systematically explore the potential energy surface to locate all significant conformers and rank them by stability. This analysis is critical for understanding which conformation is most likely to participate in a reaction.

Stereochemical prediction is another area where computational chemistry excels. This compound is chiral, and its reactions often produce stereoisomeric products. Computational modeling can predict the stereochemical outcome of a reaction by comparing the activation energies of the pathways leading to different stereoisomers. In asymmetric synthesis, models can explain the origin of enantioselectivity by detailing the interactions between the substrate, reagent, and chiral catalyst in the diastereomeric transition states. core.ac.uk

Table 7.2: Hypothetical Relative Energies of this compound Conformers

Conformer DescriptionKey Dihedral Angles (Hypothetical)Calculated Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Extended (Anti-Anti)C-C-C-C ≈ 180°, O=C-C-C=O ≈ 180°0.00~45%
Gauche 1C-C-C-C ≈ 60°, O=C-C-C=O ≈ 90°0.25~30%
Gauche 2C-C-C-C ≈ -60°, O=C-C-C=O ≈ 90°0.25~25%

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules.

Prediction of Reactivity and Selectivity in Malonate Transformations

Computational chemistry provides a suite of tools to predict the reactivity and selectivity of molecules like this compound. Reactivity can be assessed by analyzing the electronic structure of the molecule. Parameters derived from quantum chemical calculations, such as the energies of the Frontier Molecular Orbitals (HOMO and LUMO) and the distribution of atomic charges, can identify the most reactive sites. For instance, the enolate of this compound has a high-energy HOMO localized on the central carbon atom, indicating its nucleophilic character.

Selectivity in chemical reactions (chemo-, regio-, and stereoselectivity) can be predicted by comparing the activation barriers for all possible reaction channels.

Chemoselectivity: In a molecule with multiple functional groups, calculations can predict which group is more likely to react. For example, whether a reagent will attack the carbonyl oxygen or the alpha-carbon.

Regioselectivity: When a reaction can occur at different positions, such as in the alkylation of an unsymmetrical ketone with a malonate-derived nucleophile, transition state calculations can determine the preferred site of attack.

Stereoselectivity: As discussed previously, the energy difference between diastereomeric transition states determines the stereochemical outcome (e.g., diastereoselectivity or enantioselectivity) of a reaction.

Table 7.3: Computational Parameters for Predicting Reactivity and Selectivity

ParameterDefinitionPredicted PropertyExample in Malonate Chemistry
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalNucleophilicity (higher energy = more reactive nucleophile)Predicting the reactivity of the malonate enolate.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalElectrophilicity (lower energy = more reactive electrophile)Assessing the reactivity of an enone in a Michael addition.
Electrostatic Potential (ESP) MapVisual representation of charge distributionIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.Visualizing the negative charge on the alpha-carbon of the enolate.
Transition State Energy (ΔG‡)The free energy barrier of a reaction pathwayReaction rate and selectivity (lower barrier = faster, preferred pathway)Determining whether a reaction will yield the R or S enantiomer by comparing the energies of the respective transition states.

Computational Design of Novel Malonate-Based Compounds

Beyond analyzing existing molecules, computational methods are pivotal in the de novo design of novel compounds. coventry.ac.uk Starting with the this compound scaffold, researchers can computationally design new derivatives with specific, desirable properties for applications in pharmaceuticals, materials science, or agrochemicals. nih.gov

The design process often involves a cycle of proposing new structures and computationally evaluating their properties. For example, if the goal is to design a new pharmaceutical intermediate, quantitative structure-activity relationship (QSAR) models can be used to predict the biological activity of hypothetical malonate derivatives. Molecular docking simulations can predict how these designed molecules might bind to a specific protein target. nih.gov

Computational tools can also be used to design molecules with optimized synthetic accessibility. By modeling reaction pathways for the synthesis of a novel malonate derivative, chemists can identify and prioritize candidates that can be produced efficiently. frontiersin.org This synergy between computational design and synthetic chemistry accelerates the discovery and development of new functional molecules. nih.gov

Table 7.4: Workflow for Computational Design of a Novel Malonate Derivative

StepComputational TechniqueObjective
1. Define Target PropertiesN/A (Based on application goals)Specify desired characteristics (e.g., increased polarity, specific binding affinity, enhanced reactivity).
2. Generate Candidate StructuresMolecular builders, combinatorial library generatorsCreate a virtual library of novel malonate derivatives by modifying substituents on the core structure.
3. Property Prediction & ScreeningQSAR, DFT calculations, molecular mechanicsCalculate key properties (e.g., electronic properties, solubility, stability) for all candidates and filter out unsuitable ones.
4. Performance SimulationMolecular docking, molecular dynamicsSimulate the interaction of promising candidates with a biological target or within a material's matrix.
5. Synthetic Pathway AnalysisRetrosynthesis software, reaction mechanism modelingEvaluate the feasibility and potential yield of the synthesis for the top-ranked candidate molecules.

Future Research Directions and Emerging Paradigms in Diethyl Methylpropylmalonate Chemistry

Integration with Artificial Intelligence and Machine Learning in Synthesis Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing how scientists approach molecular design and synthesis. researchgate.net For diethyl methylpropylmalonate, AI and machine learning (ML) offer powerful tools to optimize its synthesis and explore its potential derivatives.

AI algorithms can analyze vast datasets of chemical reactions to predict reaction outcomes, suggest optimal conditions, and even design novel synthesis pathways. researchgate.net This is particularly relevant for the malonic ester synthesis, a cornerstone method for producing compounds like this compound. studysmarter.co.ukorganicchemistrytutor.commasterorganicchemistry.com ML models can be trained to predict the yield and selectivity of the alkylation steps, minimizing trial-and-error in the laboratory and accelerating the discovery of new derivatives. researchgate.net

Key Research Objectives:

Predictive Synthesis: Developing ML models that can accurately predict the outcomes of alkylating diethyl malonate with methyl and propyl halides.

Automated Reaction Optimization: Utilizing AI-driven platforms to automate the process of finding the most efficient reaction conditions (e.g., base, solvent, temperature) for industrial-scale production. stackexchange.com

De Novo Design: Employing generative AI models to design novel derivatives of this compound with specific desired properties for therapeutic or material science applications. ethz.ch

Research AreaPotential AI/ML ApplicationExpected Outcome
Synthesis Planning Retrosynthetic analysis algorithmsIdentification of novel and more efficient synthetic routes.
Process Chemistry Predictive models for reaction kinetics and yieldOptimization of large-scale production, reducing cost and waste.
Derivative Discovery Generative models for molecular designCreation of virtual libraries of new compounds for screening.

This table illustrates the potential applications of AI and Machine Learning in the synthesis and development of this compound derivatives, based on general trends in the field. researchgate.netstudysmarter.co.uk

Exploration of Sustainable Synthesis Routes and Biorenewable Feedstocks

The principles of green chemistry are increasingly influencing the chemical industry, pushing for the development of more environmentally benign processes. marketresearchintellect.comresearchgate.net Future research on this compound will undoubtedly focus on sustainable synthesis strategies, from the choice of starting materials to the reaction conditions.

A key area of exploration is the use of biorenewable feedstocks to replace petroleum-derived starting materials. researchgate.netresearchgate.net Malonic acid, the precursor to malonate esters, can potentially be produced through fermentation or other biocatalytic routes from renewable resources like sugars or glycerol. unito.it Furthermore, enzyme-catalyzed synthesis, such as using lipases for esterification and transesterification, presents a green alternative to traditional chemical catalysis, often proceeding under milder conditions with higher selectivity. rsc.org

Future Sustainable Approaches:

Bio-based Malonic Acid: Research into microbial fermentation or enzymatic processes to produce malonic acid from biomass.

Enzymatic Esterification: The use of enzymes like Candida antarctica lipase (B570770) B (CaLB) to catalyze the esterification of bio-based malonic acid with ethanol (B145695), potentially in solvent-free conditions. rsc.org

Green Solvents: Replacing traditional organic solvents with more sustainable alternatives, such as ionic liquids or deep eutectic solvents, in the synthesis process. unito.it

Development of New Therapeutic and Agrochemical Applications

Malonate esters are crucial building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. riverlandtrading.com Diethyl malonate and its derivatives are precursors to compounds like barbiturates, anticonvulsants, anti-inflammatory drugs, and antibiotics. shaktichemicals.orgwikipedia.orgnih.gov

Specifically, research has shown that derivatives of methyl propyl malonate can be used to synthesize barbituric acid derivatives with potential antibacterial activity against resistant strains like MRSA. researchgate.net This highlights a direct path for future research involving this compound. The structural features of the methyl and propyl groups can be systematically varied to create libraries of new compounds for high-throughput screening against various biological targets.

Potential Application Development:

Target AreaCompound ClassPotential ApplicationResearch Focus
Pharmaceuticals Barbituric Acid DerivativesAntibacterials, Sedatives, AnticonvulsantsSynthesis of novel analogs from this compound and screening for enhanced activity and reduced side effects. researchgate.net
Pharmaceuticals Vigabatrin AnalogsAntiepileptic DrugsExploring derivatives for improved efficacy in treating epilepsy. wikipedia.org
Agrochemicals Pyrimidine DerivativesHerbicides, FungicidesDesigning new pesticides by incorporating the methylpropylmalonate moiety to improve efficacy and environmental profile. riverlandtrading.com
Agrochemicals Chalcone Malonate HybridsAntibacterials (Plant Pathogens)Investigating derivatives for activity against crop diseases like Xanthomonas oryzae.

This table outlines potential future applications for derivatives of this compound, based on established uses of malonate compounds in medicine and agriculture. riverlandtrading.comwikipedia.orgresearchgate.net

Advanced Materials Science Applications of Malonate Derivatives

The unique chemical structure of malonate esters makes them valuable precursors for the synthesis of advanced materials. ontosight.ai Derivatives of malonic acid are used in the creation of specialty polymers, resins, and other functional materials. mtoz-biolabs.comroutledge.com

The direct incorporation of malonate units into polymer backbones is a significant area of research, leading to the creation of poly(alkyl malonates) with tunable thermal and mechanical properties. acs.org The specific alkyl groups (methyl and propyl) in this compound can influence the characteristics of such polymers. Furthermore, malonate derivatives have been investigated for their ability to act as stabilizers in organic materials, protecting them from light-induced degradation. google.com Another fascinating frontier is the use of malonate ligands to construct molecule-based magnets with complex, multi-dimensional networks. researchgate.net

Emerging Materials Research:

Specialty Polyesters: Copolymerization of this compound with various diols to produce novel polyesters with tailored properties for applications in biodegradable plastics or advanced coatings. rsc.orgacs.org

Functional Resins: Incorporation into resin formulations to enhance thermal stability, adhesion, or optical properties. ontosight.ai

Coordination Polymers: Use as a ligand in the synthesis of metal-organic frameworks (MOFs) or molecule-based magnets, where the alkyl substituents could tune the network structure and resulting magnetic properties. researchgate.net

Multidisciplinary Research Collaborations for Enhanced Impact

Maximizing the potential of this compound requires a departure from siloed research efforts. Future breakthroughs will increasingly depend on synergistic collaborations between different scientific disciplines. researchgate.net

For instance, the development of a new therapeutic agent would involve organic chemists for synthesis, computational chemists for modeling, pharmacologists for efficacy and safety testing, and clinicians for trial design. Similarly, creating a new agrochemical would necessitate collaboration between chemists, biologists, and environmental scientists to ensure both effectiveness and ecological safety. The development of advanced materials from malonate derivatives inherently brings together chemists, materials scientists, and engineers to design, characterize, and apply these new substances. routledge.com This multidisciplinary approach is essential for translating fundamental research into real-world impact. ontosight.airesearchgate.net

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of diethyl methylpropylmalonate for high yield and purity?

  • Methodology :

  • Use alkylation of malonate enolates under controlled conditions. For example, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in a two-phase system (aqueous NaOH/organic solvent) to enhance reactivity .
  • Monitor reaction progress via gas chromatography (GC) or NMR spectroscopy to track intermediate formation and byproducts.
  • Purify via vacuum distillation or column chromatography using silica gel with ethyl acetate/hexane gradients.
    • Data Table :
Reaction ConditionYield (%)Purity (%)
Phase-transfer catalysis85–9095–98
Traditional alkylation60–7085–90

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm ester groups and branching in the methylpropyl chain (e.g., δ 1.2–1.4 ppm for methyl protons) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+^+ peak at m/z 217) and fragmentation patterns.
  • FT-IR : Identify carbonyl stretches (C=O) at ~1740 cm1^{-1} and ester C-O bonds at ~1250 cm1^{-1} .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • Perform kinetic studies under varying temperatures and solvents (polar aprotic vs. protic). Compare reaction rates using substrates with differing alkyl chains.
  • Use computational chemistry tools (e.g., DFT calculations) to map steric hindrance around the malonate core and predict regioselectivity .
    • Key Findings :
  • Bulkier substituents (e.g., methylpropyl) reduce reaction rates by ~40% compared to ethyl groups due to steric hindrance .

Q. How should researchers resolve contradictions in toxicity data for this compound?

  • Methodology :

  • Cross-reference analog data (e.g., diethyl malonate’s acute toxicity: LD50_{50} > 2000 mg/kg in rats) with computational models (e.g., QSAR) to infer hazard profiles .
  • Validate discrepancies via in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies under controlled exposure conditions.
    • Data Table :
Study TypeResult (Diethyl Malonate)Confidence Level
Acute Oral ToxicityLow toxicity (EPA Category 4)High
Developmental ToxicityInconclusive (data gaps)Moderate

Q. What strategies enhance the enantioselective synthesis of derivatives using this compound?

  • Methodology :

  • Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloid catalysts) during alkylation steps.
  • Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry .
    • Case Study :
  • Use of (-)-Sparteine in asymmetric alkylation achieved 85% ee for α-methylated derivatives .

Methodological Guidelines

Q. How to design experiments to assess environmental persistence of this compound?

  • Methodology :

  • Conduct hydrolysis studies at varying pH (4–9) and temperatures (25–50°C) to measure half-life.
  • Use OECD 301F biodegradation tests to evaluate microbial degradation in aqueous systems .
    • Key Parameter :
  • Hydrolysis half-life at pH 7: ~30 days (analog data from diethyl malonate) .

Q. What computational tools are recommended for predicting physicochemical properties?

  • Methodology :

  • Use EPI Suite for logP (predicted: 2.1) and SPARC for pKa (predicted: 9.5).
  • Validate predictions with experimental data (e.g., experimental logP: 2.3 ± 0.1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.